molecular formula C12H10O2 B8750041 3-[4-(3-Hydroxyprop-1-ynyl)phenyl]prop-2-yn-1-ol CAS No. 91207-12-4

3-[4-(3-Hydroxyprop-1-ynyl)phenyl]prop-2-yn-1-ol

Cat. No. B8750041
CAS RN: 91207-12-4
M. Wt: 186.21 g/mol
InChI Key: OZNNCQSFOZPYEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06960588B1

Procedure details

A solution of 1,4-dibromobenzene (1.18 g, 5.0 mmol) in n-propylamine (15 ml) is admixed successively with Pd(Ph3P)4 (116 mg, 2%), CuI (28 mg, 3%) and propargyl alcohol (0.9 ml, 15 mmol) and stirred at RT for 1 h and then at reflux for 7 h. More Pd(Ph3P)4 (58 mg, 1%), CuI (14 mg, 1.5%) and propargyl alcohol (0.45 ml, 7.5 mmol) are then added, and the mixture is stirred at reflux for a further 8 h. After cooling, the reaction mixture is filtered off with suction over kieselguhr and the filter cake is washed with ethyl acetate (20 ml). The organic phase is concentrated under reduced pressure. Further purification is carried out by chromatography [Tol/Ac (8:2)] over a silica gel column. This gives the title compound (0.84 g) as a colorless solid. TLC, silica gel (glass plates), [toluene/acetone (8:2)], Rf=0.22.
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
116 mg
Type
catalyst
Reaction Step Four
Name
Quantity
28 mg
Type
catalyst
Reaction Step Five
Quantity
0.45 mL
Type
reactant
Reaction Step Six
Quantity
58 mg
Type
catalyst
Reaction Step Six
Name
Quantity
14 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5](Br)=[CH:4][CH:3]=1.[CH2:9]([OH:12])[C:10]#[CH:11]>C(N)CC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cu]I>[OH:12][CH2:9][C:10]#[C:11][C:2]1[CH:7]=[CH:6][C:5]([C:11]#[C:10][CH2:9][OH:12])=[CH:4][CH:3]=1 |^1:20,22,41,60|

Inputs

Step One
Name
Quantity
1.18 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Step Two
Name
Quantity
0.9 mL
Type
reactant
Smiles
C(C#C)O
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(CC)N
Step Four
Name
Quantity
116 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Five
Name
Quantity
28 mg
Type
catalyst
Smiles
[Cu]I
Step Six
Name
Quantity
0.45 mL
Type
reactant
Smiles
C(C#C)O
Name
Quantity
58 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
14 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 7 h
Duration
7 h
STIRRING
Type
STIRRING
Details
the mixture is stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a further 8 h
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered off with suction over kieselguhr
WASH
Type
WASH
Details
the filter cake is washed with ethyl acetate (20 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC#CC1=CC=C(C=C1)C#CCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.84 g
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.